4-Aminopiperidine-4-carboxylic acid hydrobromide

Vue d'ensemble

Description

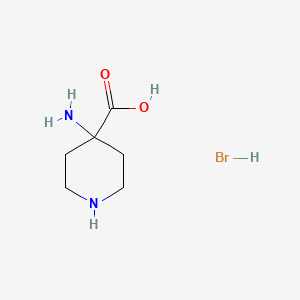

4-Aminopiperidine-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H13BrN2O2 and a molecular weight of 225.09 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-4-carboxylic acid hydrobromide typically involves the reaction of 4-piperidinone monohydrate hydrochloride with various reagents. One common method includes the use of triethylamine and Boc2O (di-tert-butyl dicarbonate) in dry tetrahydrofuran (THF) as a solvent . The reaction is carried out under vigorous stirring, followed by the addition of a catalytic amount of DMAP (4-dimethylaminopyridine). The resulting product is then purified through standard procedures to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminopiperidine-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-Aminopiperidine-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of 4-Aminopiperidine-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s cationic properties on its side chain allow it to interact with negatively charged molecules, such as microbial membranes. This interaction can lead to the disruption of membrane integrity, resulting in antimicrobial activity . Additionally, the compound’s structure allows it to modulate secondary structures in peptides, enhancing their stability and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Aminopiperidine-4-carboxylic acid hydrochloride

- 4-Aminopiperidine-4-carboxylic acid dihydrochloride

- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride

- 4-Aminooctahydrocyclopenta[c]pyrrole-4-carboxylic acid

Uniqueness

4-Aminopiperidine-4-carboxylic acid hydrobromide is unique due to its specific cationic properties and its ability to form stable helical structures in peptides. This makes it particularly useful in the development of antimicrobial peptides and other biologically active molecules .

Activité Biologique

4-Aminopiperidine-4-carboxylic acid hydrobromide (APCA-HBr) is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the biological activity of APCA-HBr, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

- Chemical Formula : C6H13BrN2O2

- Molecular Weight : 215.09 g/mol

- CAS Number : 76508-55-9

APCA-HBr primarily targets microbial membranes, inducing lysis and thereby inhibiting microbial growth. This mechanism is significant in the development of antimicrobial peptides (AMPs), where APCA-HBr enhances the stability and efficacy of these peptides against microbial resistance mechanisms.

Mode of Action

- Induction of Lysis : APCA-HBr interacts with microbial membranes, leading to cell lysis.

- Stabilization of AMPs : It preserves the helical structure of AMPs, enhancing their resistance to digestive enzymes while maintaining antimicrobial activity .

APCA-HBr exhibits several critical biochemical properties:

- Cationic Nature : Its cationic properties facilitate interactions with negatively charged microbial membranes.

- Stabilization of Peptides : It can replace lysine residues in AMPs, improving their stability and activity.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Modulation : It alters signaling pathways and gene expression, impacting cellular metabolism.

- Cell Penetration : Incorporation into cell-penetrating peptides enhances delivery efficiency of therapeutic agents.

Case Studies

- Hemolytic Activity Study :

-

Antimicrobial Activity :

- In experiments evaluating antimicrobial efficacy, peptides containing APCA-HBr demonstrated significantly improved activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with APCA residues showed a two-fold increase in antimicrobial activity against multidrug-resistant pathogens .

Pharmacokinetics

APCA-HBr shows promising pharmacokinetic profiles:

- Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions.

- Dosage Effects : Lower doses enhance peptide stability without significant toxicity, making it a candidate for therapeutic applications.

Applications in Scientific Research

APCA-HBr serves multiple roles across various fields:

- Chemistry : Acts as a building block for synthesizing complex organic molecules.

- Biology : Utilized in studies focused on biological processes and as a precursor for biologically active compounds.

- Industry : Employed in producing specialty chemicals and intermediates for industrial processes.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-aminopiperidine-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPGZXQQWOMJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601824 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-55-9 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.